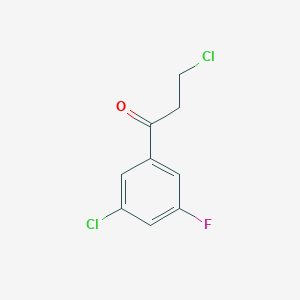
3,3'-Dichloro-5'-fluoropropiophenone
Descripción general
Descripción
3,3'-Dichloro-5'-fluoropropiophenone is an organic compound with the molecular formula C9H8ClFO. It is a derivative of propiophenone, characterized by the presence of chlorine and fluorine atoms on the phenyl ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3'-Dichloro-5'-fluoropropiophenone typically involves the reaction of 3-chloro-5-fluorobenzaldehyde with chloroacetone in the presence of a base such as sodium hydroxide. The reaction proceeds via an aldol condensation mechanism, followed by dehydration to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
3,3'-Dichloro-5'-fluoropropiophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound to alcohols or alkanes.
Substitution: Halogen atoms in the compound can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
3,3'-Dichloro-5'-fluoropropiophenone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for pharmaceutical compounds with therapeutic potential.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3,3'-Dichloro-5'-fluoropropiophenone involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects. Detailed studies on its molecular targets and pathways are ongoing to elucidate its precise mechanism of action .
Comparación Con Compuestos Similares
Similar Compounds
3-Chloro-1-phenylpropan-1-one: Lacks the fluorine atom, resulting in different chemical and biological properties.
3-Chloro-1-(4-fluorophenyl)propan-1-one: Similar structure but with the fluorine atom in a different position, affecting its reactivity and applications.
3-Chloro-1-(3,4-difluorophenyl)propan-1-one: Contains an additional fluorine atom, leading to distinct properties and uses.
Propiedades
Fórmula molecular |
C9H7Cl2FO |
|---|---|
Peso molecular |
221.05 g/mol |
Nombre IUPAC |
3-chloro-1-(3-chloro-5-fluorophenyl)propan-1-one |
InChI |
InChI=1S/C9H7Cl2FO/c10-2-1-9(13)6-3-7(11)5-8(12)4-6/h3-5H,1-2H2 |
Clave InChI |
AOAADCFSBCADEP-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C=C1F)Cl)C(=O)CCCl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details









Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














